Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate
Overview
Description
Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, antiangiogenic, and antioxidant properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate typically involves the bromination of 1-cyclopentyl-1H-indazole-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted indazole derivatives.
Reduction: Formation of de-brominated indazole derivatives.
Oxidation: Formation of oxidized indazole derivatives with potential changes in biological activity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A closely related compound with similar biological activities.
1-cyclopentyl-1H-indazole-4-carboxylate: The non-brominated analog of the compound.
Other Indazole Derivatives: Various indazole derivatives with different substituents on the indazole ring.
Uniqueness: Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOILXQEARMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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